1-(2-Hydroxy-4,6-dimethoxyphenyl)-3-(thiophen-2-yl)prop-2-en-1-one
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Overview
Description
1-(2-Hydroxy-4,6-dimethoxyphenyl)-3-(thiophen-2-yl)prop-2-en-1-one is a synthetic organic compound that belongs to the class of chalcones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Hydroxy-4,6-dimethoxyphenyl)-3-(thiophen-2-yl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2-hydroxy-4,6-dimethoxybenzaldehyde and thiophene-2-carbaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the Claisen-Schmidt condensation reaction. This would require optimization of reaction conditions to ensure high yield and purity, as well as the development of efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2-Hydroxy-4,6-dimethoxyphenyl)-3-(thiophen-2-yl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into corresponding alcohols or alkanes.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as halogens, alkyl halides, or sulfonyl chlorides can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Mechanism of Action
The mechanism of action of 1-(2-Hydroxy-4,6-dimethoxyphenyl)-3-(thiophen-2-yl)prop-2-en-1-one depends on its specific biological activity. For example, if it exhibits anticancer properties, it may interact with cellular targets such as enzymes or receptors involved in cell proliferation and apoptosis pathways. The exact molecular targets and pathways would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
Chalcone: The parent compound of the chalcone family.
Flavonoids: A class of compounds with similar structural features and biological activities.
Curcumin: A well-known compound with a similar structure and diverse biological activities.
Uniqueness
1-(2-Hydroxy-4,6-dimethoxyphenyl)-3-(thiophen-2-yl)prop-2-en-1-one is unique due to the presence of both methoxy and thiophene groups, which may confer distinct chemical and biological properties compared to other chalcones and related compounds.
Properties
CAS No. |
76554-36-4 |
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Molecular Formula |
C15H14O4S |
Molecular Weight |
290.3 g/mol |
IUPAC Name |
1-(2-hydroxy-4,6-dimethoxyphenyl)-3-thiophen-2-ylprop-2-en-1-one |
InChI |
InChI=1S/C15H14O4S/c1-18-10-8-13(17)15(14(9-10)19-2)12(16)6-5-11-4-3-7-20-11/h3-9,17H,1-2H3 |
InChI Key |
KJMORCJTWYATST-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C(=C1)OC)C(=O)C=CC2=CC=CS2)O |
Origin of Product |
United States |
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